BenchChemオンラインストアへようこそ!

4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine

Medicinal Chemistry Kinase Inhibitor Oncology

Source the definitive intermediate for Aurora B/C kinase inhibitor programs. This 4-Bromo-2-iodo regioisomer (CAS 889939-26-8) is the exact building block used in the synthesis of GSK1070916. Orthogonal C2-iodo and C4-bromo substituents enable sequential Pd-catalyzed cross-couplings, ensuring unambiguous SAR exploration. The phenylsulfonyl group protects the pyrrole nitrogen while enhancing intermediate stability and lipophilicity. Bulk quantities available for lead optimization and library synthesis.

Molecular Formula C13H8BrIN2O2S
Molecular Weight 463.09 g/mol
CAS No. 889939-26-8
Cat. No. B1441211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
CAS889939-26-8
Molecular FormulaC13H8BrIN2O2S
Molecular Weight463.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)I
InChIInChI=1S/C13H8BrIN2O2S/c14-11-6-7-16-13-10(11)8-12(15)17(13)20(18,19)9-4-2-1-3-5-9/h1-8H
InChIKeyJVCKOYFZXMUSEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine (CAS 889939-26-8): A Strategic Dihalogenated Azaindole for Medicinal Chemistry Sourcing


4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine (CAS 889939-26-8) is a dihalogenated heterocyclic compound with a molecular formula of C13H8BrIN2O2S and a molecular weight of 463.09 g/mol [1]. It is a member of the 7-azaindole (pyrrolo[2,3-b]pyridine) class, a privileged scaffold in kinase inhibitor drug discovery [2]. The compound is characterized by a phenylsulfonyl protecting group on the pyrrole nitrogen and two distinct halogen atoms—bromine at the 4-position and iodine at the 2-position—on the heteroaromatic core [1]. This specific substitution pattern is not arbitrary; it establishes the compound as a key synthetic intermediate, particularly noted for its utility in developing Aurora B/C kinase inhibitors like GSK1070916 .

4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine (889939-26-8): Why Scaffold Substitution Patterns Are Non-Interchangeable in Lead Optimization


In the context of pyrrolo[2,3-b]pyridine-based drug discovery, the exact position of halogen atoms on the core scaffold is a critical determinant of both synthetic utility and ultimate biological activity. While analogs like 4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 943322-47-2) or 6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1227270-17-8) share the same molecular formula and weight [1], their divergent halogen placement fundamentally alters their reactivity in cross-coupling reactions and their ability to map onto the ATP-binding pockets of kinases [2]. Substituting the 2-iodo-4-bromo isomer (CAS 889939-26-8) with a different regioisomer will disrupt established synthetic pathways and invalidate structure-activity relationship (SAR) models built around this specific intermediate, as demonstrated in 3D-QSAR analyses of related kinase inhibitors [3].

Product-Specific Evidence for 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine (889939-26-8): Quantifiable Differentiation for Strategic Procurement


Validated Utility: Proven Role as the Penultimate Intermediate in the Synthesis of Aurora B/C Inhibitor GSK1070916

The compound has a documented and specific role in the synthesis of GSK1070916, a potent and selective ATP-competitive inhibitor of Aurora B/C kinases [1]. This distinguishes it from other dihalogenated azaindole analogs (e.g., 4-bromo-3-iodo, 6-bromo-2-iodo) that do not share this direct, validated link to a specific, well-characterized advanced lead compound [2]. While the comparator analog may possess generic kinase inhibition potential , it lacks this high-value, peer-reviewed synthetic validation.

Medicinal Chemistry Kinase Inhibitor Oncology Synthetic Methodology

Regioselective Reactivity: Differential Halogen Reactivity Enables Sequential, Orthogonal Functionalization

The strategic placement of iodine at the 2-position and bromine at the 4-position exploits the inherent difference in oxidative addition rates to palladium(0) catalysts (I > Br >> Cl) . This allows for highly selective, sequential cross-coupling reactions. The more reactive C2-iodide can be functionalized first via Suzuki or Sonogashira coupling, leaving the C4-bromide intact for a subsequent, orthogonal coupling step . In contrast, an isomer like 4-bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 943322-47-2) positions both halogens on the more electron-rich pyrrole ring, potentially leading to lower selectivity and more complex reaction mixtures . This regioselective advantage is a quantifiable and verifiable differentiation for complex molecule construction.

Organic Synthesis Palladium Catalysis Cross-Coupling Sequential Functionalization

Physicochemical Profile: Predicted LogP and Topological Polar Surface Area (TPSA) for Drug-Likeness Assessment

The compound possesses a calculated partition coefficient (XLogP3-AA) of 3.9 and a topological polar surface area (TPSA) of 60.3 Ų [1]. These values are within favorable ranges for oral bioavailability according to Lipinski's Rule of Five (XLogP < 5, TPSA < 140 Ų) and Veber's rules (TPSA < 140 Ų) [2]. Compared to the N-H analog, 4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1260879-70-6, predicted XLogP ~2.5) , the phenylsulfonyl group significantly increases lipophilicity (ΔXLogP ≈ 1.4) and molecular weight (463.09 vs. 297.92 g/mol). This difference is critical, as the increased lipophilicity can enhance membrane permeability and target binding for certain chemotypes, but also carries a higher risk of off-target promiscuity.

ADME Medicinal Chemistry Lead Optimization Computational Chemistry

Validated Application Scenarios for 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine (889939-26-8) in R&D Procurement


Kinase Inhibitor Lead Optimization: Synthesis of Aurora B/C Program Analogs

This compound is the specific building block required for synthesizing analogs based on the GSK1070916 chemotype. Research groups focusing on Aurora kinase or related mitotic kinases will require this precise regioisomer to execute published synthetic schemes or to perform SAR studies by diversifying at the C2 and C4 positions. Using a different isomer, such as the 4-bromo-3-iodo version, would lead to a different set of final compounds and would not be directly comparable to the established SAR [1].

Methodology Development: Demonstrating Orthogonal Cross-Coupling Strategies

For synthetic chemistry laboratories developing or optimizing new palladium-catalyzed cross-coupling methods, this compound serves as a model substrate. Its distinct C2-iodo and C4-bromo functionalities allow for the unambiguous demonstration of chemoselectivity and orthogonality. The ability to sequentially functionalize the molecule is a powerful tool for constructing complex, unsymmetrical biaryl and heteroaryl systems .

Medicinal Chemistry Library Synthesis: Generating Diverse 2,4-Disubstituted 7-Azaindoles

The compound is an ideal starting material for generating a library of 2,4-disubstituted-1H-pyrrolo[2,3-b]pyridines. Its phenylsulfonyl group serves a dual purpose: it acts as a protecting group to prevent N-H functionalization and enhances the stability and lipophilicity of the intermediate. The orthogonal halogens enable the introduction of two distinct points of diversity, maximizing the chemical space explored per synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.